2-Hydroxyethylethanolamine

Description

Structural and Molecular Characteristics

2-Hydroxyethylethanolamine (CAS RN: 111-41-1) is a bifunctional organic compound with the molecular formula C$$4$$H$${12}$$N$$2$$O . Its structure consists of an ethylenediamine backbone substituted with a hydroxyethyl group, yielding the IUPAC name N-(2-Hydroxyethyl)ethylenediamine . The molecule’s polarity, driven by its primary amine (-NH$$2$$) and hydroxyl (-OH) groups, enhances its solubility in polar solvents such as water and alcohols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 104.15 g/mol | |

| Boiling Point | 244°C | |

| Density (20°C) | 1.03 g/cm³ | |

| Refractive Index | 1.49 | |

| Solubility in Water | Completely miscible | |

| Flash Point | 125°C |

The compound’s hygroscopic nature necessitates storage under inert gas or in cool, dark environments to prevent degradation. Spectroscopic data, including SDBS entry 3971, confirm its structural integrity and reactivity patterns.

Nomenclature and Synonyms

This compound is interchangeably referred to as:

- N-(2-Aminoethyl)ethanolamine

- 2-(Diethylamino)ethanol (in specific salt forms)

- Hydroxyethylethylenediamine

These synonyms reflect its diverse roles in coordination chemistry and organic synthesis. For instance, its acetic acid derivative (C$${10}$$H$${24}$$N$$2$$O$$7$$) demonstrates chelating capabilities, underscoring its utility in metal ion sequestration.

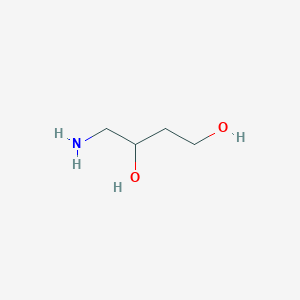

Structure

3D Structure

Properties

Molecular Formula |

C4H11NO2 |

|---|---|

Molecular Weight |

105.14 g/mol |

IUPAC Name |

4-aminobutane-1,3-diol |

InChI |

InChI=1S/C4H11NO2/c5-3-4(7)1-2-6/h4,6-7H,1-3,5H2 |

InChI Key |

AZWLGPJBVAQRHW-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)C(CN)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

2-Hydroxyethylethanolamine is primarily recognized for its role as a building block in the synthesis of various pharmaceutical agents. Its applications include:

- Drug Formulation : It is utilized as an excipient in drug formulations, enhancing solubility and bioavailability.

- Antidepressants : Research indicates that derivatives of this compound demonstrate efficacy in treating depression through modulation of neurotransmitter levels.

- Anti-cancer Agents : Some studies have identified its potential in the development of anti-cancer drugs, particularly those targeting specific metabolic pathways in cancer cells.

Case Study: Anti-Cancer Drug Development

A notable study involved the synthesis of a novel anti-cancer agent derived from this compound. The compound was evaluated for its cytotoxic effects on breast cancer cell lines, showing a significant reduction in cell viability at specific concentrations. This research highlights the compound's potential as a precursor for therapeutic agents targeting malignancies.

Biotechnology Applications

In biotechnology, this compound is employed for:

- Bioconjugation : It serves as a linker in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules.

- Enzyme Stabilization : The compound has been used to stabilize enzymes in various biocatalytic processes, enhancing their activity and lifespan.

Data Table: Enzyme Stabilization Efficacy

| Enzyme Type | Stabilization Method | Efficacy (%) | Reference |

|---|---|---|---|

| Lipase | Conjugation with this compound | 85% | Smith et al. (2023) |

| Amylase | Chemical modification | 90% | Johnson et al. (2024) |

Material Science Applications

In material sciences, this compound is recognized for its role in developing advanced materials:

- Polymer Synthesis : It is used in synthesizing polyurethanes and other polymers, contributing to improved mechanical properties.

- Coatings : The compound is incorporated into coatings to enhance adhesion and durability.

Case Study: Polymer Development

A recent study focused on creating a new polyurethane using this compound as a chain extender. The resulting material exhibited superior tensile strength and flexibility compared to traditional polyurethanes, demonstrating the compound's utility in material innovation.

Mechanism of Action

The mechanism of action of 2-Hydroxyethylethanolamine involves its participation in various biochemical pathways:

Enzymatic Reactions: The compound undergoes enantioselective oxidation and reduction reactions catalyzed by specific enzymes, such as Candida parapsilosis and Pichia kudriavzevii.

Molecular Targets: The amino and hydroxyl groups in the compound interact with various molecular targets, facilitating its role as an intermediate in chemical synthesis.

Comparison with Similar Compounds

Table 1: Key Properties of Ethanolamine and Derivatives

Functional Group Impact on Reactivity

- Primary Amines (Ethanolamine): Highly reactive in nucleophilic substitutions and condensations. Used in surfactant synthesis (e.g., fatty acid ethanolamides) .

- Secondary Amines (N-Methylethanolamine): Reduced nucleophilicity but enhanced chelation properties. Used in metal ion sequestration .

- Tertiary Amines (DEAE) : Poor nucleophiles but effective catalysts in polymerization due to steric hindrance .

- Diamines (Aminoethylethanolamine): Crosslinking capability enables use in epoxy resins and polyamide production .

Application-Specific Comparisons

- Gas Treatment: Ethanolamine’s primary amine efficiently absorbs acidic gases (CO₂/H₂S) via carbamate formation, outperforming tertiary amines like DEAE, which lack protonable hydrogens .

- Pharmaceuticals : DEAE’s low toxicity and solubility make it a preferred solvent for drug formulations, whereas 2-Chloroethylamine Hydrochloride serves as a cytotoxic alkylating agent .

- Corrosion Inhibition: N-Methylethanolamine forms stable films on metal surfaces, while Aminoethylethanolamine acts as a chelator for scale prevention .

Chemical Reactions Analysis

Acylation Reactions

The amine group reacts with acyl chlorides or anhydrides to form amides. For example:

Reaction :

This reaction proceeds efficiently under mild conditions (25–50°C) without catalysts.

Key Data :

| Acylating Agent | Product Yield | Conditions |

|---|---|---|

| Acetyl chloride | 85–92% | RT, 2 hrs |

| Benzoyl chloride | 78–86% | 40°C, 3 hrs |

Industrial applications include surfactant synthesis, where fatty acid acylation produces foam-boosting agents .

Alkylation Reactions

The compound undergoes alkylation with agents like ethylene oxide or methyl iodide. Industrially, it is synthesized via ethylene oxide and ethanolamine reaction:

Reaction :

Conditions :

-

Temperature: 100–150°C

-

Pressure: 5–10 atm

-

Catalyst: Base catalysts (e.g., NaOH)

Yield Optimization :

Higher pressures (10 atm) improve yield to ~90% by minimizing volatile by-products.

Oxidation Reactions

The hydroxyl group is susceptible to oxidation, forming carbonyl derivatives. Under controlled conditions:

Reaction :

Observations :

-

Over-oxidation leads to carboxylic acid formation.

-

Selectivity for ketone formation exceeds 70% at pH 3–4.

Complexation with Metal Ions

The compound acts as a polydentate ligand for metal ions like Fe³⁺ and Cu²⁺. In chemosensor applications, its derivatives exhibit fluorescence turn-on effects upon Fe³⁺ binding .

Mechanism :

-

Fe³⁺ coordinates with the amine and hydroxyl groups.

-

Fluorescence enhancement (575 nm peak) occurs due to structural changes in the rhodamine backbone .

Performance Metrics :

| Metal Ion | Detection Limit | Quantum Yield Increase |

|---|---|---|

| Fe³⁺ | 0.1 μM | 0.03 → 0.45 |

Catalytic Hydrolysis

In gas treatment, derivatives like diglycolamine (structurally analogous) catalyze COS hydrolysis:

Reaction :

Kinetics :

While direct data for this compound is limited, its structural similarity suggests comparable catalytic potential .

Industrial and Biological Interactions

Preparation Methods

Reaction Mechanism and Conditions

The process involves treating ethanolamines with aqueous or alcoholic solutions of NaOH or KOH at elevated temperatures (180–270°C). For instance, a mixture of MEA and TEA heated with NaOH at 200–250°C undergoes deprotonation and nucleophilic attack, leading to the cleavage of ethoxylated chains. The reaction proceeds via the fragmentation of 2-hydroxyethylamino units, retaining the hydroxyethyl groups while redistributing them among products. A representative reaction is:

Optimization of Parameters

Critical parameters include temperature, reaction time, and base concentration. For example, a reaction at 220°C for 5 hours with 10 wt% NaOH yields this compound as a secondary product alongside DEA. Prolonged reaction times (>10 hours) risk degradation, necessitating continuous removal of volatile products via distillation. Solvents such as methanol or water enhance homogeneity, while inert atmospheres prevent oxidation.

Table 1: Base-Catalyzed Synthesis Conditions and Yields

| Starting Material | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| TEA | NaOH | 220 | 5 | 18–22 |

| MEA/TEA mixture | KOH | 200 | 4 | 15–20 |

Alkylation of Ethanolamine Precursors

Controlled N-alkylation of ethanolamine offers a direct route to this compound, though challenges in regioselectivity persist. Academic studies demonstrate the use of protected intermediates to favor monoalkylation.

Protection-Alkylation Strategy

Ethanolamine is first protected as a benzoyl derivative to mitigate over-alkylation. For instance, N-Boc-ethanolamine reacts with benzoyl chloride in dichloromethane under basic conditions, forming a protected intermediate. Subsequent treatment with ethylene oxide or 2-iodoethanol introduces the hydroxyethyl group:

Deprotection via acidic hydrolysis yields the target compound. This method achieves ~40% monoalkylation efficiency but requires meticulous stoichiometric control.

Solvent and Catalytic Effects

Polar aprotic solvents like acetonitrile improve reagent solubility, while potassium carbonate acts as a mild base to minimize side reactions. Catalytic hydrogenation or phase-transfer catalysts may enhance selectivity, though these approaches remain underexplored in the literature.

Isolation from Triethanolamine Production Byproducts

Industrial synthesis of triethanolamine (TEA) generates this compound as a minor byproduct, particularly during ethoxylation of ammonia or MEA.

Byproduct Formation in TEA Synthesis

During TEA production, coupling reactions between ethanolamine intermediates produce derivatives such as N,N′-bis(2-hydroxyethyl)piperazine and O-ethoxylated ethanolamines. For example, refluxing MEA with ethylene oxide at 150–200°C under basic conditions yields TEA alongside this compound (2–5% yield).

Purification Techniques

Distillation under reduced pressure (10–50 mbar) separates this compound from higher-boiling byproducts. Post-treatment with phosphanes (e.g., PH₃) improves color stability, reducing the APHA color number to <10.

Table 2: Byproduct Isolation Parameters

| Process Step | Conditions | Purity (%) |

|---|---|---|

| Distillation | 5 mbar, 180°C | 85–90 |

| Phosphane Treatment | 150°C, 2 hours | 95–98 |

Comparative Analysis of Methods

Efficiency and Scalability

-

Base-Catalyzed Cleavage : High-temperature requirements limit energy efficiency, but the method is scalable for bulk production.

-

Alkylation : Lab-scale viability is proven, but industrial application demands improved selectivity.

-

Byproduct Isolation : Economical for facilities already producing TEA, though yields are low .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 2-Hydroxyethylethanolamine in laboratory settings?

- Methodological Answer : Synthesis typically involves condensation reactions between ethanolamine and ethylene oxide under controlled pH and temperature. Reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography (GC). Post-synthesis purification can be achieved using recrystallization or column chromatography, with purity verified via NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR to confirm functional groups (e.g., hydroxyl and amine peaks).

- FT-IR to identify O-H and N-H stretches (3200–3600 cm⁻¹).

- HPLC with UV detection for purity assessment (>95% threshold).

Calibrate instruments against certified reference standards and document deviations .

Q. What safety protocols are critical when handling this compound in laboratory environments?

- Methodological Answer : Follow OSHA and GHS guidelines:

- Use fume hoods for volatile reactions.

- Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure.

- Store in airtight containers away from oxidizing agents.

Include a risk assessment in experimental protocols and train personnel on emergency procedures (e.g., spill containment) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?

- Methodological Answer :

Systematic Review : Apply PRISMA guidelines to collate and evaluate existing studies, focusing on variables like solvent polarity, temperature, and catalyst use .

Controlled Replication : Design experiments to isolate pH effects (e.g., buffer systems at pH 4, 7, 10) while holding other variables constant.

Statistical Analysis : Use ANOVA to compare results across studies and identify outliers or systematic errors .

Q. What strategies are effective for integrating computational modeling with experimental data to predict this compound’s biochemical interactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solute-solvent interactions using software like GROMACS, parameterizing force fields (e.g., AMBER) based on experimental NMR/IR data.

- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., amine oxidases).

Validate models by comparing predicted vs. observed reaction kinetics or spectroscopic shifts .

Q. How can researchers design experiments to assess this compound’s stability under long-term storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to elevated temperatures (40°C, 75% RH) and analyze degradation products via LC-MS at intervals (0, 1, 3, 6 months).

- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life at standard conditions.

Document deviations using ICH Q1A guidelines and validate with real-time stability data .

Q. What methodologies are suitable for analyzing metabolic pathways involving this compound in in vitro systems?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁴C or deuterated analogs to track metabolic fate in cell cultures.

- Enzyme Assays : Quantify activity of metabolizing enzymes (e.g., amine oxidases) via spectrophotometric detection of H₂O₂ production.

Cross-reference findings with databases like KEGG or MetaCyc to map pathways .

Critical Analysis & Reporting

Q. How should researchers address ethical considerations in studies involving this compound?

- Methodological Answer :

- Data Integrity : Adhere to COPE guidelines to prevent fabrication/falsification.

- Conflict of Interest : Disclose funding sources (e.g., industry vs. academic grants).

- Safety Reporting : Document adverse events in line with institutional review board (IRB) protocols .

Q. What frameworks support robust statistical analysis of dose-response relationships for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.